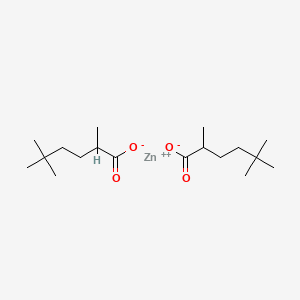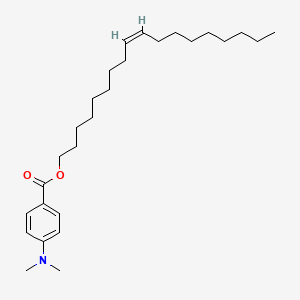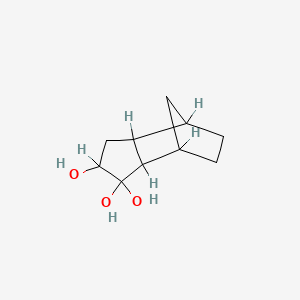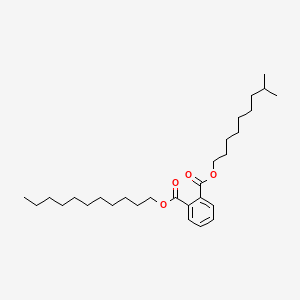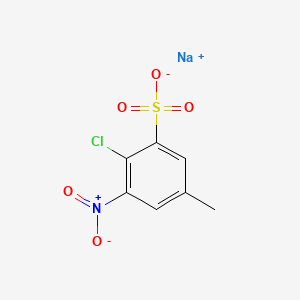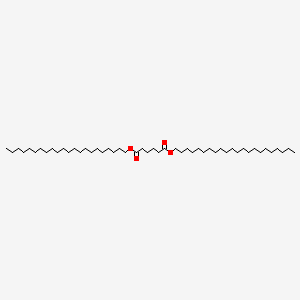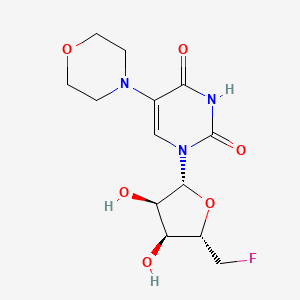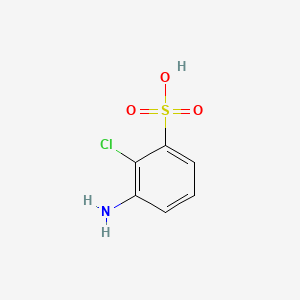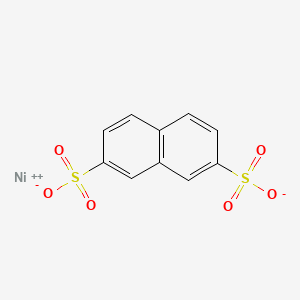
Ethyl undec-10-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl undec-10-ynoate, also known as 10-Undecynoic acid, ethyl ester, is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl undec-10-ynoate can be synthesized through the esterification of 10-Undecynoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the alkyne functional group.
Transesterification: This compound can participate in transesterification reactions, where it reacts with alcohols in the presence of catalysts such as copper-deposited vanadium pentoxide to form new ester products.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, tert-butyl hydroperoxide, aqueous dioxane.
Transesterification: Copper-deposited vanadium pentoxide, 1,4-cyclohexanedimethanol.
Major Products:
Oxidation: 9-oxo-undec-10-ynoate, 9-hydroxy-undec-10-ynoate.
Transesterification: Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate).
Wissenschaftliche Forschungsanwendungen
Ethyl undec-10-ynoate has a wide range of applications in scientific research:
Medicine: Research has explored its potential in drug delivery systems due to its biocompatibility and ability to form stable esters.
Wirkmechanismus
The mechanism of action of ethyl undec-10-ynoate largely depends on its chemical reactivity. In biological systems, its derivatives can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. The ester functional group allows it to participate in various biochemical pathways, facilitating its incorporation into larger molecular structures.
Vergleich Mit ähnlichen Verbindungen
Ethyl undec-10-enoate: Similar in structure but with a double bond instead of a triple bond.
Methyl undec-10-ynoate: Similar ester but with a methyl group instead of an ethyl group.
Undec-10-enal: An aldehyde with a similar carbon chain length but different functional group.
Uniqueness: this compound is unique due to the presence of both an ester group and a terminal alkyne group. This combination allows it to participate in a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
94030-75-8 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
ethyl undec-10-ynoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h1H,4-12H2,2H3 |
InChI-Schlüssel |
RIINEWTVKLQWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


